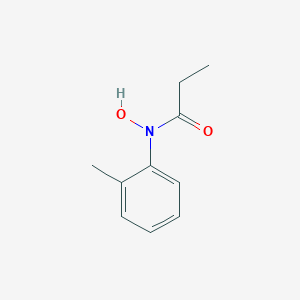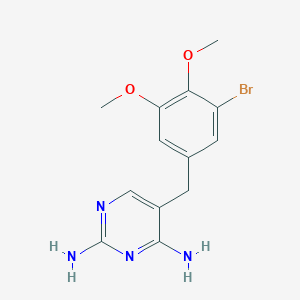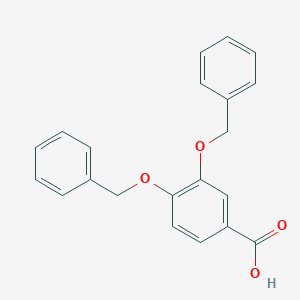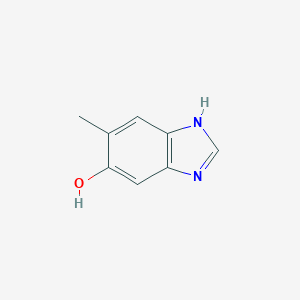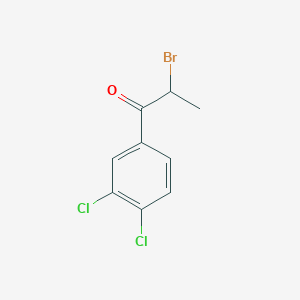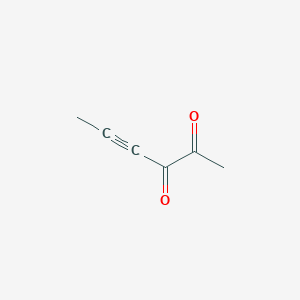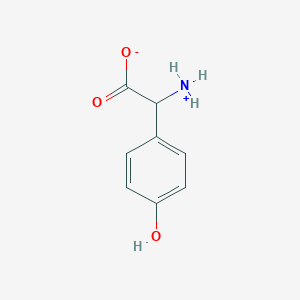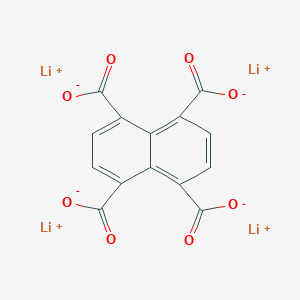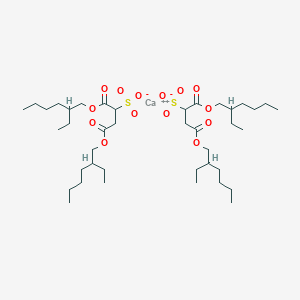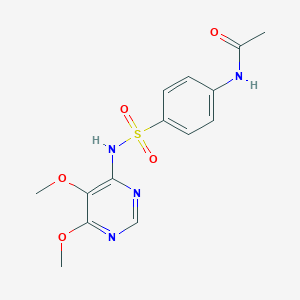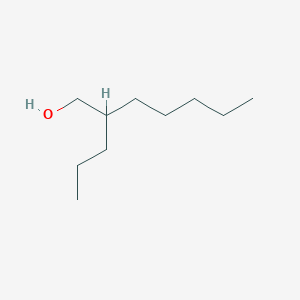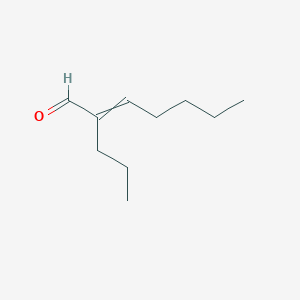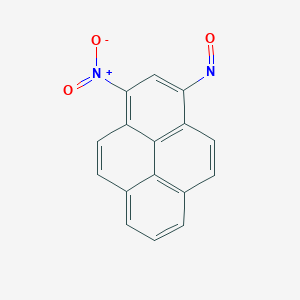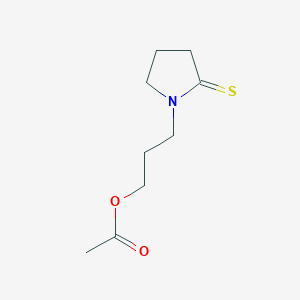
3-(2-Thioxopyrrolidin-1-yl)propyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Thioxopyrrolidin-1-yl)propyl acetate, also known as TPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various biomedical applications. This compound is a thiol-reactive agent that can modify proteins, peptides, and other biological molecules.
作用机制
The mechanism of action of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate involves the reaction of the thiol group of cysteine residues in proteins and peptides. This reaction results in the formation of a thioether bond between the modified molecule and the compound. This modification can alter the biological activity of the modified molecule by changing its conformation or interactions with other molecules.
生化和生理效应
The biochemical and physiological effects of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate are dependent on the specific protein or peptide that is modified. This compound can alter the enzymatic activity, binding affinity, and stability of the modified molecules. The modifications can also affect the cellular localization and signaling pathways of the modified molecules.
实验室实验的优点和局限性
One of the advantages of using 3-(2-Thioxopyrrolidin-1-yl)propyl acetate in lab experiments is its high reactivity towards thiol groups. This compound can modify proteins and peptides with high efficiency and specificity. Another advantage is its relative ease of synthesis and purification.
One of the limitations of using 3-(2-Thioxopyrrolidin-1-yl)propyl acetate is its potential toxicity towards cells and tissues. This compound can induce oxidative stress and damage to cells, which can affect the biological activity of the modified molecules. Another limitation is the potential for non-specific modifications of other amino acid residues, which can complicate the interpretation of the results.
未来方向
There are many potential future directions for research on 3-(2-Thioxopyrrolidin-1-yl)propyl acetate. One possible direction is the development of new methods for the selective modification of specific cysteine residues in proteins and peptides. Another direction is the use of this compound in the study of protein-protein interactions and signaling pathways. Additionally, the potential use of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate in the development of new therapeutics and diagnostic tools should be explored.
Conclusion:
In conclusion, 3-(2-Thioxopyrrolidin-1-yl)propyl acetate is a thiol-reactive agent that has gained significant attention in the scientific community due to its potential use in various biomedical applications. The synthesis of this compound is relatively simple, and it can modify proteins and peptides with high efficiency and specificity. Although there are some limitations to its use, there are many potential future directions for research on 3-(2-Thioxopyrrolidin-1-yl)propyl acetate, and it holds promise for the development of new therapeutics and diagnostic tools.
合成方法
The synthesis of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate involves the reaction of 2-thioxopyrrolidine-1-carboxylic acid with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography or recrystallization. The synthesis of this compound is relatively simple and can be achieved with high yield.
科学研究应用
3-(2-Thioxopyrrolidin-1-yl)propyl acetate has been widely used in various scientific research applications. One of the primary uses of this compound is as a thiol-reactive agent to modify proteins and peptides. This chemical modification can alter the biological activity of the modified molecules and can be used to study their function and interactions.
属性
CAS 编号 |
155106-23-3 |
|---|---|
产品名称 |
3-(2-Thioxopyrrolidin-1-yl)propyl acetate |
分子式 |
C9H15NO2S |
分子量 |
201.29 g/mol |
IUPAC 名称 |
3-(2-sulfanylidenepyrrolidin-1-yl)propyl acetate |
InChI |
InChI=1S/C9H15NO2S/c1-8(11)12-7-3-6-10-5-2-4-9(10)13/h2-7H2,1H3 |
InChI 键 |
OONLATJJTHYAHB-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCCN1CCCC1=S |
规范 SMILES |
CC(=O)OCCCN1CCCC1=S |
同义词 |
2-Pyrrolidinethione, 1-[3-(acetyloxy)propyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



